7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antifungal and antibacterial activity, suggesting potential targets could be enzymes or proteins essential to these organisms .
Mode of Action
It’s known that similar compounds inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that the compound may interact with its targets, leading to inhibition of essential biological processes.
Biochemical Pathways
Given its reported antifungal and antibacterial activity, it’s likely that the compound interferes with pathways essential to the survival and proliferation of these organisms .
Result of Action
The compound has demonstrated enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, as well as enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests that the compound’s action results in the inhibition of these organisms’ growth or survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions often include the use of solvents like acetone and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form alcohols.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a variety of chromen-4-one derivatives with different functional groups.
Biology: Its biological activities, such as antimicrobial and anticancer properties, make it a valuable compound for studying cellular processes and developing new therapeutic agents.
Medicine: The compound’s potential therapeutic effects, including anti-inflammatory and antioxidant activities, are of interest for developing new drugs for treating various diseases.
Industry: Its use in the synthesis of fine chemicals and pharmaceuticals highlights its importance in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-4-one derivatives, such as:
- 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde
- 7-hydroxy-2-oxo-2H-chromen-8-yl derivatives
- 7-hydroxycoumarin derivatives
Uniqueness
What sets 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenoxy and piperidinylmethyl groups enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-15-7-6-12-25(13-15)14-18-19(26)11-10-17-22(27)23(16(2)29-24(17)18)30-21-9-5-4-8-20(21)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBSXTKJJGZMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC=C4OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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